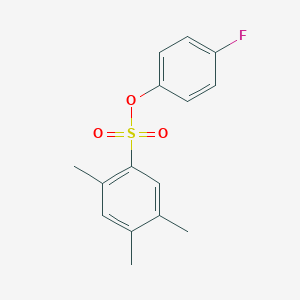

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 2,4,5-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRULMDUEOHSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the reaction of 4-fluorophenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorophenol+2,4,5-Trimethylbenzenesulfonyl chlorideBase4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can hydrolyze to yield 4-fluorophenol and 2,4,5-trimethylbenzenesulfonic acid.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures facilitate the hydrolysis reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted phenols.

Hydrolysis: The primary products are 4-fluorophenol and 2,4,5-trimethylbenzenesulfonic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction context. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Planarity

- Fluorophenyl-Containing Pyrazoles (): Pyrazole derivatives with 4-fluorophenyl substituents exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.6° to 10.5°, indicating moderate planarity .

- Isostructural Thiazole Derivatives (): Fluorophenyl-substituted thiazoles demonstrate near-planar conformations except for one perpendicular fluorophenyl group, suggesting that bulky substituents (e.g., methyl groups in the target compound) could further disrupt planarity .

Electronic and Reactivity Profiles

- The sulfonate group in the target compound may similarly improve solubility and binding affinity compared to non-polar analogs .

- Sulfonamides and Sulfonyl Chlorides (): Compounds like 2,4-difluorobenzenesulfonamide (similarity score 0.70) and 2,4,5-trifluorobenzenesulfonamide (similarity score 0.67) exhibit higher acidity due to the sulfonamide group (-SO₂NH₂), enabling hydrogen bonding. In contrast, the sulfonate ester (-SO₃R) in the target compound lacks H-bond donors, reducing polarity but improving metabolic stability against hydrolytic enzymes .

Pharmacokinetic and Metabolic Considerations

- QSAR and ADME Properties (): Fluorinated imidazole-5-ones derivatives show favorable drug-likeness with optimal Lipinski parameters.

- Biotransformation (): Fungal metabolism of fluorophenyl compounds involves hydroxylation and oxidation. The trimethyl groups in the target compound could shield reactive sites, slowing metabolic degradation compared to less-substituted analogs like 2,4-difluorobenzenesulfonamide .

Data Tables: Key Comparisons

Table 1. Structural and Physicochemical Properties

*Calculated using average atomic masses.

Research Findings and Implications

- Steric vs. Electronic Effects: The trimethyl groups in 4-fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate dominate its properties, overshadowing the electronic contributions of the fluorine substituent. This contrasts with sulfonamides, where fluorine’s electronegativity plays a more critical role in reactivity .

- Drug Development Potential: While the target compound’s lipophilicity may limit solubility, its metabolic stability makes it a candidate for prodrug strategies or applications requiring prolonged half-life. Comparatively, sulfonamides offer better solubility but are prone to faster clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.